molecular formula C15H24N4O B2702344 3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE CAS No. 1797804-20-6

3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE

Cat. No.: B2702344
CAS No.: 1797804-20-6
M. Wt: 276.384
InChI Key: QXWUWCORCIFTNQ-UHFFFAOYSA-N
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Description

3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a butanamide group

Scientific Research Applications

3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, some pyrrolidine derivatives have been found to have activity against certain kinases .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing new synthetic methods for its preparation. The design of new compounds with different biological profiles could also be an interesting area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Coupling with Butanamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with butanamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Pyrrolidine with a suitable leaving group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrimidine ring.

    Substitution: Substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-pyrimidinyl derivatives.

Uniqueness

3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE is unique due to its combined pyrrolidine and pyrimidine rings, which provide a distinct pharmacophore for drug design. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-methyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-6-4-5-7-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUWCORCIFTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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